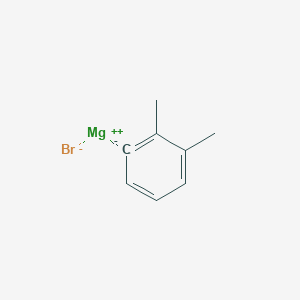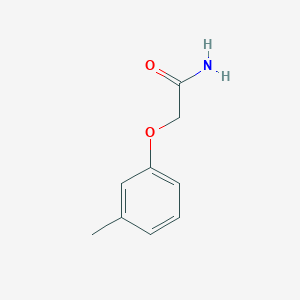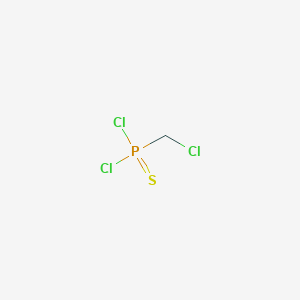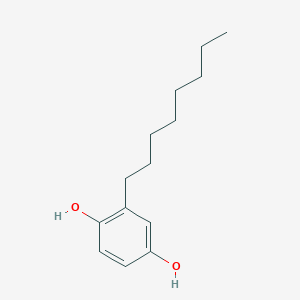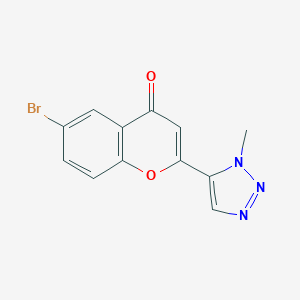
4H-1-Benzopyran-4-one, 6-bromo-2-(1-methyl-1H-1,2,3-triazol-5-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-1-Benzopyran-4-one, 6-bromo-2-(1-methyl-1H-1,2,3-triazol-5-yl)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various areas. This compound is a derivative of coumarin, which is a natural compound found in many plants. The synthesis of 4H-1-Benzopyran-4-one, 6-bromo-2-(1-methyl-1H-1,2,3-triazol-5-yl)- has been achieved through various methods, and it has been found to have several biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 4H-1-Benzopyran-4-one, 6-bromo-2-(1-methyl-1H-1,2,3-triazol-5-yl)- is not fully understood. However, it has been proposed that the compound may exert its anticancer effects by inducing apoptosis in cancer cells. It has also been proposed that the compound may exert its antifungal and antimicrobial effects by disrupting the cell membrane of the target organism.
Effets Biochimiques Et Physiologiques
4H-1-Benzopyran-4-one, 6-bromo-2-(1-methyl-1H-1,2,3-triazol-5-yl)- has been found to have several biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, including tyrosinase and acetylcholinesterase. It has also been found to have antioxidant activity and has been shown to scavenge free radicals. Additionally, it has been found to have anti-inflammatory activity and has been shown to inhibit the production of inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4H-1-Benzopyran-4-one, 6-bromo-2-(1-methyl-1H-1,2,3-triazol-5-yl)- in lab experiments is its potential to be used as a lead compound for the development of new drugs. Its various biological activities make it an attractive target for drug development. However, one of the limitations of using this compound is its low solubility in water, which may make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on 4H-1-Benzopyran-4-one, 6-bromo-2-(1-methyl-1H-1,2,3-triazol-5-yl)-. One direction is the development of new derivatives of the compound that may have improved biological activity or solubility. Another direction is the study of the compound's potential as a neuroprotective agent, as it has been found to have activity against neurodegenerative diseases. Additionally, the compound's potential as an antiviral agent could be explored, as it has been found to have activity against some viruses.
Méthodes De Synthèse
The synthesis of 4H-1-Benzopyran-4-one, 6-bromo-2-(1-methyl-1H-1,2,3-triazol-5-yl)- has been achieved through various methods. One of the most commonly used methods is the reaction of coumarin with bromine and sodium hydroxide, followed by the reaction of the resulting product with 1-methyl-1H-1,2,3-triazole-5-amine. Another method involves the reaction of 6-bromo-2-chloro-1-methyl-1H-1,2,3-triazole-5-amine with coumarin in the presence of a base. These methods have been found to be efficient and provide high yields of the desired product.
Applications De Recherche Scientifique
4H-1-Benzopyran-4-one, 6-bromo-2-(1-methyl-1H-1,2,3-triazol-5-yl)- has been found to have several potential applications in scientific research. It has been studied for its anticancer properties and has been found to inhibit the growth of cancer cells in vitro. It has also been studied for its potential use as an antifungal agent, as it has been found to have activity against various fungal strains. Additionally, it has been studied for its potential use as an antimicrobial agent, as it has been found to have activity against various bacterial strains.
Propriétés
Numéro CAS |
131924-44-2 |
|---|---|
Nom du produit |
4H-1-Benzopyran-4-one, 6-bromo-2-(1-methyl-1H-1,2,3-triazol-5-yl)- |
Formule moléculaire |
C12H8BrN3O2 |
Poids moléculaire |
306.11 g/mol |
Nom IUPAC |
6-bromo-2-(3-methyltriazol-4-yl)chromen-4-one |
InChI |
InChI=1S/C12H8BrN3O2/c1-16-9(6-14-15-16)12-5-10(17)8-4-7(13)2-3-11(8)18-12/h2-6H,1H3 |
Clé InChI |
WZGJPGXQGGVAEB-UHFFFAOYSA-N |
SMILES |
CN1C(=CN=N1)C2=CC(=O)C3=C(O2)C=CC(=C3)Br |
SMILES canonique |
CN1C(=CN=N1)C2=CC(=O)C3=C(O2)C=CC(=C3)Br |
Autres numéros CAS |
131924-44-2 |
Synonymes |
4H-1-Benzopyran-4-one, 6-bromo-2-(1-methyl-1H-1,2,3-triazol-5-yl)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Bicyclo[3.1.0]hexane-2-undecanoic acid, methyl ester](/img/structure/B155601.png)
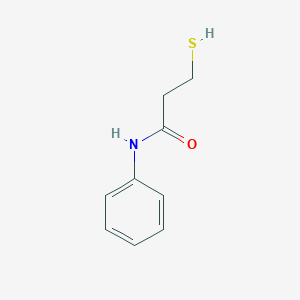
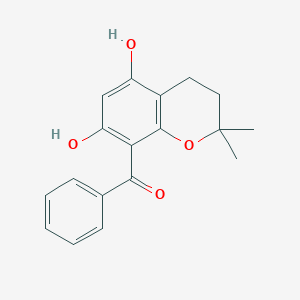

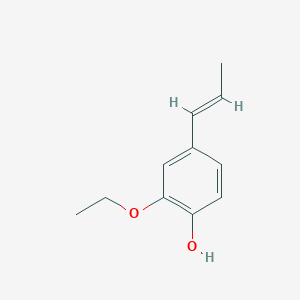

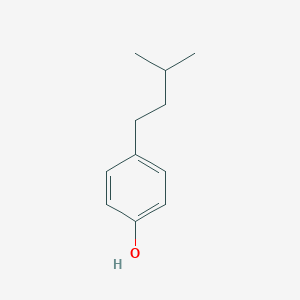
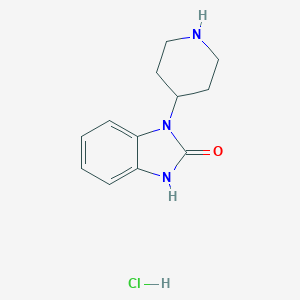
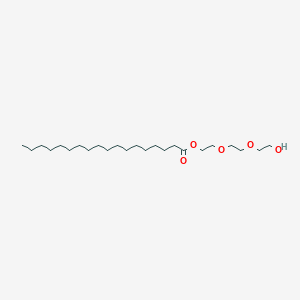
![1-(5-hydroxy-2-methyl-1H-benzo[d]imidazol-4-yl)ethanone](/img/structure/B155621.png)
